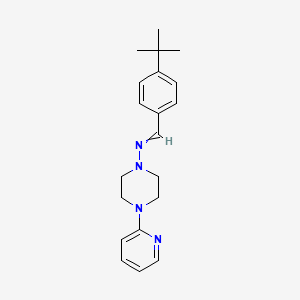

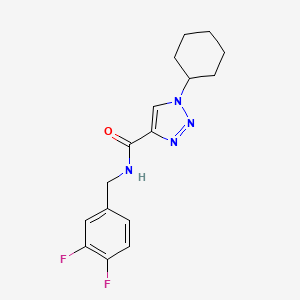

![molecular formula C21H20N4O2 B5105184 N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5105184.png)

N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CPP-ACP is a white crystalline powder that was first synthesized in 1997 by Reynolds et al. It is a derivative of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which are both naturally occurring compounds found in milk. CPP-ACP has been shown to have a unique ability to stabilize calcium and phosphate ions in a supersaturated state, which can enhance the remineralization of tooth enamel and prevent the progression of dental caries.

Wirkmechanismus

N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP works by stabilizing calcium and phosphate ions in a supersaturated state, which can enhance the remineralization of tooth enamel. The peptide also has a high affinity for hydroxyapatite, the mineral component of tooth enamel, which allows it to localize to areas of demineralization and promote remineralization. Additionally, N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP has been shown to inhibit the growth and metabolism of bacteria associated with dental caries.

Biochemical and Physiological Effects:

N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP has been shown to increase the microhardness of enamel and dentin, which can improve the resistance of teeth to acid erosion. The peptide has also been shown to increase the concentration of calcium and phosphate ions in saliva, which can enhance the remineralization of tooth surfaces. Additionally, N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP has been shown to have a low cytotoxicity and biocompatibility, making it a safe and effective compound for dental applications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP is its ability to enhance the remineralization of tooth enamel and prevent the progression of dental caries. The peptide is also easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP is its low solubility in water, which can make it difficult to incorporate into dental products. Additionally, more research is needed to determine the optimal concentration and delivery method of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP for dental applications.

Zukünftige Richtungen

There are several future directions for research on N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP. One area of focus is the development of novel delivery systems for N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP, such as nanoparticles or hydrogels, which can improve its solubility and bioavailability. Additionally, more research is needed to determine the optimal concentration and frequency of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP application for dental caries prevention and treatment. Further studies are also needed to investigate the long-term effects of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP on tooth structure and function. Finally, the potential application of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP in other fields, such as orthopedics or drug delivery, should be explored.

In conclusion, N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP is a synthetic peptide that has shown great potential for the prevention and treatment of dental caries. Its unique ability to stabilize calcium and phosphate ions in a supersaturated state can enhance the remineralization of tooth enamel and inhibit the demineralization of tooth surfaces. While more research is needed to determine the optimal concentration and delivery method of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP for dental applications, its future as a safe and effective compound for dental caries prevention and treatment looks promising.

Synthesemethoden

N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP can be synthesized using a solid-phase peptide synthesis method. The process involves the coupling of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting peptide is then purified using chromatography techniques to obtain a pure product.

Wissenschaftliche Forschungsanwendungen

N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP has been extensively studied for its potential application in the prevention and treatment of dental caries. Several in vitro and in vivo studies have shown that N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP can enhance the remineralization of enamel lesions and inhibit the demineralization of tooth surfaces. N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP has also been shown to have antibacterial properties against Streptococcus mutans, a bacteria commonly associated with dental caries.

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-5-cyclopropyl-2-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-14(26)22-16-9-11-17(12-10-16)23-21(27)20-13-19(15-7-8-15)24-25(20)18-5-3-2-4-6-18/h2-6,9-13,15H,7-8H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFJLBNSUACXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

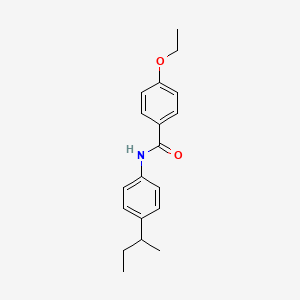

![3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5105109.png)

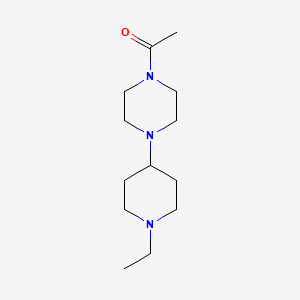

![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5105113.png)

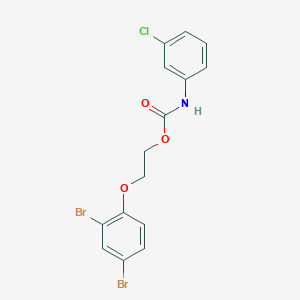

![4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B5105133.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one](/img/structure/B5105153.png)

![1-(benzyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5105172.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5105179.png)

![methyl 1-{2-[(1-isopropyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5105190.png)

![2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5105208.png)

![N-(2-ethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5105216.png)